
rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride: is a chemical compound with the molecular formula C12H14Cl2N2O3 and a molecular weight of 305.16 . It is primarily used in proteomics research and as a building block in pharmaceutical reference standards . This compound is known for its metal-ion chelating properties, which make it valuable in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride typically involves the reaction of 8-hydroxyquinoline with alanine under specific conditions to form the desired product. The reaction is usually carried out in the presence of hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can convert it into hydroquinoline derivatives.
Substitution: Substitution reactions can occur at the hydroxyl or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline and alanine derivatives, which can be further utilized in different chemical and biological applications .
Applications De Recherche Scientifique
rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride involves its ability to chelate metal ions. This chelation process can influence various biological pathways, including enzyme activity and protein function. The compound targets metal ions such as zinc and copper, forming stable complexes that can modulate their biological availability and activity.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Shares the hydroxylquinoline moiety but lacks the alanine group.
Quinolinic Acid: An oxidation product of 8-hydroxyquinoline with different biological properties.
Alanine Derivatives: Compounds like N-acetylalanine that share the alanine backbone but differ in functional groups.
Uniqueness: rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride is unique due to its dual functionality as both a metal-ion chelator and an amino acid derivative. This combination allows it to participate in a wide range of chemical and biological processes, making it a versatile tool in scientific research .
Propriétés
IUPAC Name |
2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)5-7-4-8-2-1-3-10(15)11(8)14-6-7;;/h1-4,6,9,15H,5,13H2,(H,16,17);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOXMKIPAOEJMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)CC(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
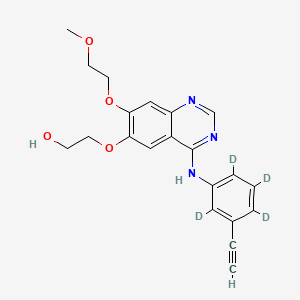


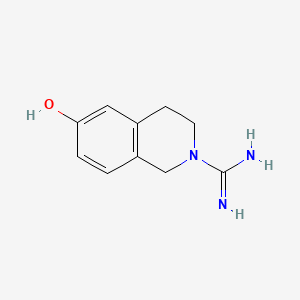
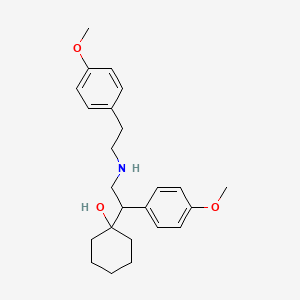
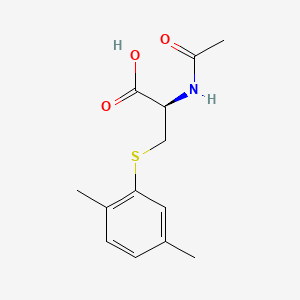


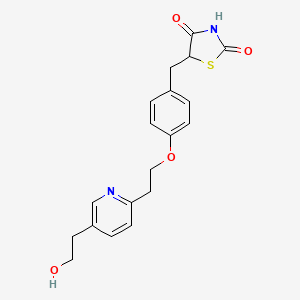


![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)


